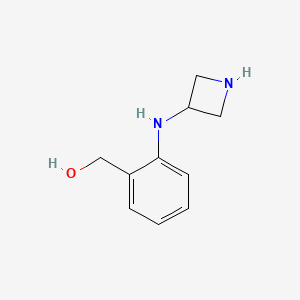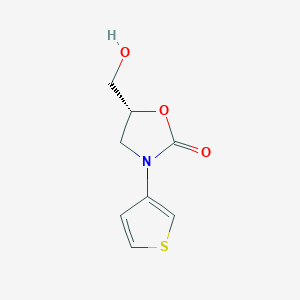
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one is a chemical compound that features a unique structure combining a thiophene ring and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one typically involves the reaction of thiophene derivatives with oxazolidinone precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazolidinone ring or the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions on the thiophene ring can introduce various functional groups.
Scientific Research Applications
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one
- (5R)-5-(Hydroxymethyl)-3-(furan-3-yl)-1,3-oxazolidin-2-one
- (5R)-5-(Hydroxymethyl)-3-(pyridin-3-yl)-1,3-oxazolidin-2-one
Uniqueness
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the thiophene ring and the hydroxymethyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
175591-35-2 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
(5R)-5-(hydroxymethyl)-3-thiophen-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9NO3S/c10-4-7-3-9(8(11)12-7)6-1-2-13-5-6/h1-2,5,7,10H,3-4H2/t7-/m1/s1 |
InChI Key |
HXBUBFKOPZNGCH-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CSC=C2)CO |
Canonical SMILES |
C1C(OC(=O)N1C2=CSC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


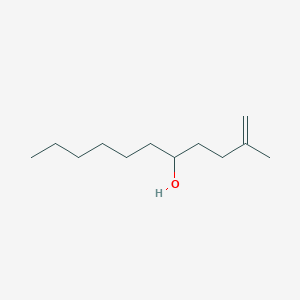
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)

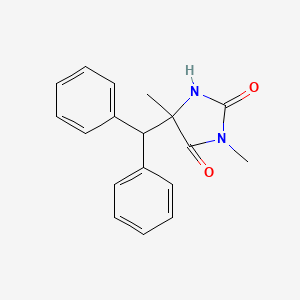
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

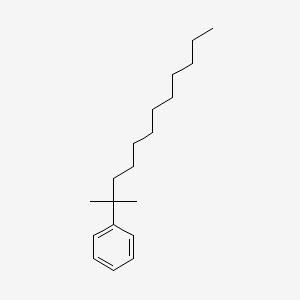
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
